

Technical Support Center: MitoTracker Green FM Staining and Fixation

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Compound of Interest

Compound Name: *mitoTracker Green FM*

Cat. No.: *B609064*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **MitoTracker Green FM**.

Frequently Asked Questions (FAQs)

Q1: Can I fix cells after staining with **MitoTracker Green FM**?

A1: It is not recommended to fix cells after staining with **MitoTracker Green FM**.^{[1][2][3][4][5]} Manufacturers and extensive documentation state that the dye is intended for live-cell imaging only.^{[2][3]} The fluorescence signal of **MitoTracker Green FM** is not well-retained after fixation with aldehydes (like formaldehyde or paraformaldehyde) or alcohols (like methanol).^{[2][3][6]} The fixation process can lead to the loss of the dye from the mitochondria.^{[1][7]}

Q2: Why is **MitoTracker Green FM** not compatible with fixation?

A2: **MitoTracker Green FM** accumulates in active mitochondria and stains them green.^{[7][8]} It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins.^{[2][8]} However, the dye's retention is largely dependent on the mitochondrial membrane potential in living cells.^[7] Fixation procedures disrupt the mitochondrial membrane potential and can alter the protein structures to which the dye is bound, causing the dye to be washed out during subsequent processing steps.^[7]

Q3: Are there any alternative MitoTracker dyes that are fixable?

A3: Yes, several other MitoTracker dyes are designed to be well-retained after fixation, allowing for subsequent immunocytochemistry or other analyses. These include:

- MitoTracker Red CMXRos[6][9]
- MitoTracker Deep Red FM[6]

These dyes have a different chemical structure that allows for better retention after the fixation process.

Q4: I have seen some reports of successful fixation after **MitoTracker Green FM** staining. Is it possible?

A4: While the manufacturer's recommendation is clear, some researchers have reported limited success with specific fixation methods, such as using ice-cold methanol.[10] However, these are not standard or guaranteed protocols, and the results may vary significantly depending on the cell type and experimental conditions. It is generally advised to use a fixable MitoTracker dye if post-staining fixation is required.

Troubleshooting Guide: Attempting Fixation with MitoTracker Green FM

Disclaimer: The following are suggestions based on anecdotal reports and are not guaranteed to work. For reliable results, a fixable dye is recommended.

Issue	Possible Cause	Suggested Solution
Complete loss of signal after fixation	Dye washed out during fixation/permeabilization.	<p>* Consider using a fixable alternative like MitoTracker Red CMXRos or MitoTracker Deep Red FM.[6] * If you must proceed, try a very short fixation time with ice-cold methanol (e.g., 5 minutes at -20°C), as some users have reported this method.[10]</p> <p>Minimize wash steps after fixation.</p>
Diffuse, non-specific staining after fixation	Dye has leaked from mitochondria into the cytoplasm.	<p>* This is a common outcome when attempting to fix MitoTracker Green FM. The integrity of the mitochondrial membrane is compromised, leading to dye leakage. *</p> <p>Ensure the starting live-cell staining is optimal, with bright, well-defined mitochondria and low cytoplasmic background before attempting fixation.</p>
Weak fluorescent signal	Inefficient staining or partial loss of dye.	<p>* Optimize the initial staining concentration (typically 100-400 nM) and incubation time (15-30 minutes) for your specific cell type in live conditions before attempting fixation.[2][3]</p>

Experimental Protocols

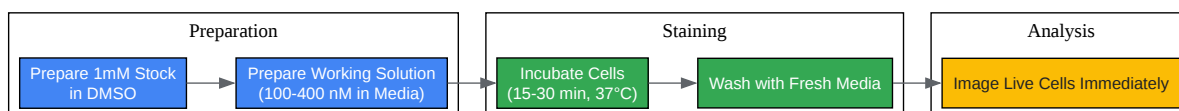
Standard Live-Cell Staining with MitoTracker Green FM

This protocol is for staining mitochondria in live cells for immediate imaging.

- Prepare a 1 mM stock solution: Reconstitute the 50 µg of **MitoTracker Green FM** in 74.4 µL of high-quality, anhydrous DMSO.[\[2\]](#)[\[8\]](#)
- Prepare the working solution: Dilute the 1 mM stock solution in your normal cell culture medium to a final concentration of 100-400 nM.
- Cell Staining:
 - For adherent cells, remove the culture medium and add the pre-warmed staining solution.
 - For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C.[\[2\]](#)[\[3\]](#)
- Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.
- Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[\[2\]](#)[\[6\]](#)

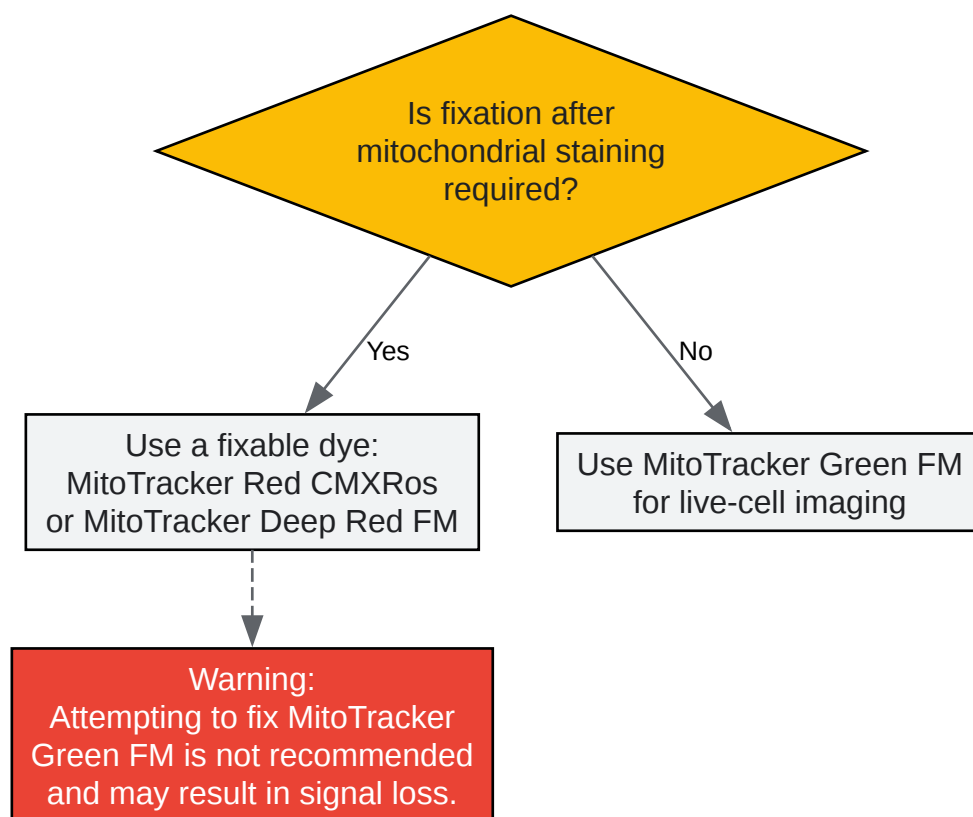
Visualized Workflow and Logic

Below are diagrams illustrating the recommended experimental workflow for mitochondrial staining and the decision-making process when fixation is required.



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Caption: Recommended workflow for staining live cells with **MitoTracker Green FM**.



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